![molecular formula C10H11N B582840 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-90-8](/img/structure/B582840.png)
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadienes with 2-carbon π-components. Another method is the Kröhnke pyridine synthesis, which involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. The use of transition metal catalysts, such as copper or palladium, is common in these processes to ensure high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated pyridine derivatives.
Applications De Recherche Scientifique
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Z)-2-Methyl-1-butenyl]pyridine: A closely related compound with a similar structure but different stereochemistry.
2-Methylpyridine: Another pyridine derivative with a methyl group attached to the second position of the ring.
4-Methylpyridine: A pyridine derivative with a methyl group attached to the fourth position of the ring.
Uniqueness
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is unique due to its specific butadienyl substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives .
Propriétés
Numéro CAS |
144343-90-8 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.205 |
Nom IUPAC |
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine |
InChI |
InChI=1S/C10H11N/c1-3-9(2)7-10-5-4-6-11-8-10/h3-8H,1H2,2H3/b9-7- |
Clé InChI |
BLNUCURBRRRVOU-CLFYSBASSA-N |
SMILES |
CC(=CC1=CN=CC=C1)C=C |
Synonymes |
Pyridine, 3-(2-methyl-1,3-butadienyl)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


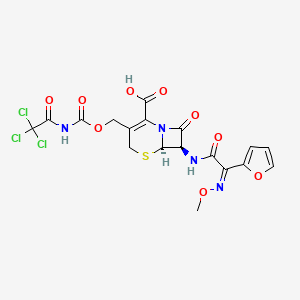
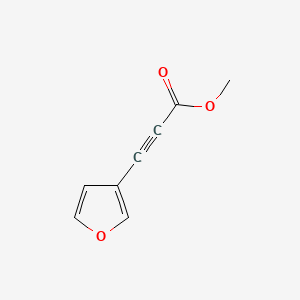
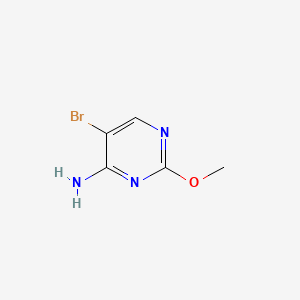
![(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582766.png)
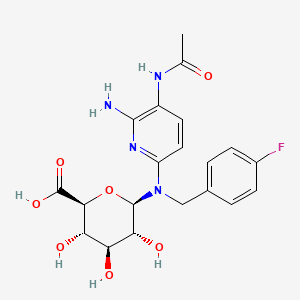
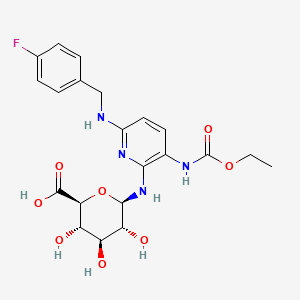
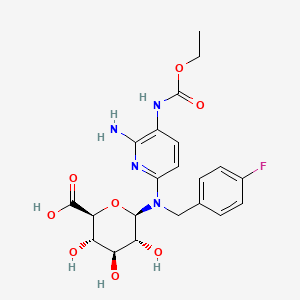
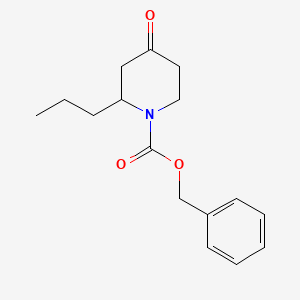
![[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B582774.png)
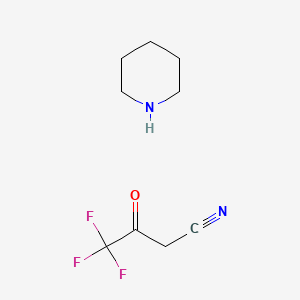
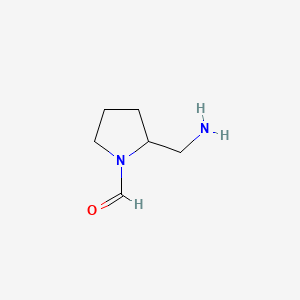

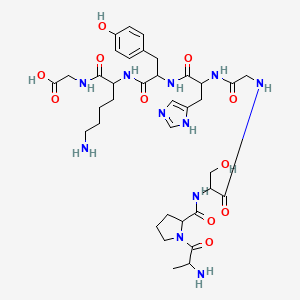
![1-(1H-benzo[d]imidazol-2-yl)butan-1-one](/img/structure/B582780.png)
